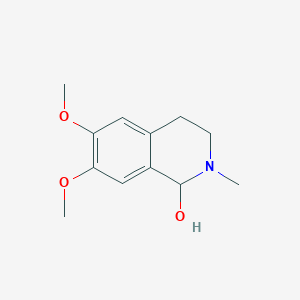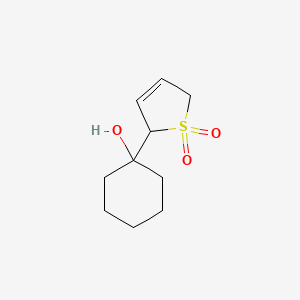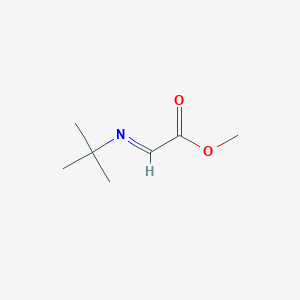
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bulky tert-butyl groups and a polycyclic framework, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of pyrene derivatives with tert-butyl groups, followed by hydrogenation to achieve the desired polycyclic structure . The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the bulky tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can further modify the polycyclic structure, potentially leading to new derivatives with different properties.
Substitution: The tert-butyl groups can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine oxyacids for oxidation , metal catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Aplicaciones Científicas De Investigación
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism by which 2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene exerts its effects depends on its specific application. In organic electronics, its bulky tert-butyl groups and polycyclic structure contribute to its stability and electronic properties. The molecular targets and pathways involved in its biological activities are still under investigation, but its interactions with cellular components and enzymes are of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Di-tert-butylpyrene: A closely related compound with similar structural features but without the extensive hydrogenation.
2,6-Di-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: A structurally related compound with different functional groups and applications.
Uniqueness
2,7-Di-tert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene stands out due to its unique combination of bulky tert-butyl groups and a polycyclic framework, which imparts distinct electronic and steric properties. These features make it a valuable compound for research in materials science and organic electronics.
Propiedades
Número CAS |
112036-01-8 |
|---|---|
Fórmula molecular |
C24H40 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
2,7-ditert-butyl-1,2,3,3a,4,5,5a,6,7,9,10,10a,10b,10c-tetradecahydropyrene |
InChI |
InChI=1S/C24H40/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h11,16-22H,7-10,12-14H2,1-6H3 |
Clave InChI |
GJHVBYSMPHEYSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC2CCC3CC(C=C4C3C2C(C1)CC4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)


![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
